2-Ethylidenenorbornane
Overview
Description
2-Ethylidenenorbornane is an organic compound with the molecular formula C₉H₁₄. It is a derivative of norbornane, featuring an ethylidene group attached to the norbornane structure. This compound is known for its unique bicyclic structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylidenenorbornane can be synthesized through the isomerization of vinyl norbornene. Vinyl norbornene itself is obtained via the Diels-Alder reaction between butadiene and cyclopentadiene . The isomerization process involves rearranging the vinyl group to form the ethylidene group.
Industrial Production Methods: In industrial settings, the production of ethylidene norbornene typically involves a two-step process starting from cyclopentadiene . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylidenenorbornane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction typically produces alkanes.
Scientific Research Applications
2-Ethylidenenorbornane has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which 2-Ethylidenenorbornane exerts its effects depends on its specific application. In polymer chemistry, the ethylidene group participates in copolymerization reactions, contributing to the formation of cross-linked polymer networks. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but lacking the ethylidene group.
Vinyl Norbornene: The precursor to 2-Ethylidenenorbornane, featuring a vinyl group instead of an ethylidene group.
Norbornadiene: Another bicyclic compound with two double bonds, differing in its degree of unsaturation.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
Molecular Formula |
C9H14 |
---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
2-ethylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H14/c1-2-8-5-7-3-4-9(8)6-7/h2,7,9H,3-6H2,1H3 |
InChI Key |
JURLNXPXCMWCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CCC1C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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